molecular formula C8H13NO3 B13494211 2-Acetamidocyclopentane-1-carboxylic acid

2-Acetamidocyclopentane-1-carboxylic acid

Cat. No.: B13494211
M. Wt: 171.19 g/mol
InChI Key: BLDIOZHBYFAKAZ-UHFFFAOYSA-N
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Description

2-Acetamidocyclopentane-1-carboxylic acid is an organic compound that belongs to the class of carboxylic acids and cycloalkanes It features a cyclopentane ring substituted with an acetamido group and a carboxylic acid group

Preparation Methods

The synthesis of 2-Acetamidocyclopentane-1-carboxylic acid can be achieved through several routes. One common method involves the acylation of cyclopentane derivatives. The process typically includes the following steps:

Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactions and the use of advanced catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

2-Acetamidocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis to break down into its constituent parts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Acetamidocyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetamidocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

2-Acetamidocyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Biological Activity

2-Acetamidocyclopentane-1-carboxylic acid, specifically the (1R,2S) isomer, is a cyclic amino acid derivative characterized by its unique structural features, including an acetamido group and a carboxylic acid functional group. These structural elements contribute significantly to its biological activity, making it a subject of interest in pharmacological research.

Structural Characteristics

The compound's stereochemistry, denoted as (1R,2S), plays a crucial role in its interactions with biological targets. The cyclopentane ring structure provides a rigid framework that can influence the compound's reactivity and binding affinity to various proteins and enzymes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Compounds similar in structure often demonstrate antibacterial properties. The presence of the acetamido group may enhance this effect by facilitating interaction with bacterial cell walls.
  • Antioxidant Activity : The carboxylic acid group contributes to antioxidant effects, potentially protecting cells from oxidative stress and related damage.
  • Neuroprotective Effects : Some studies suggest that cyclic amino acids can exhibit neuroprotective properties, which may be relevant in the context of neurodegenerative diseases.

The biological activity of this compound is mediated through various biochemical pathways. It may interact with specific receptors or enzymes, modulating their activity. For instance, molecular docking studies have indicated potential binding affinities with proteins involved in metabolic pathways or disease processes.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with other structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-Aminocyclopentanecarboxylic AcidSimilar cyclic structure without acetamido groupLacks acetyl substitution; different biological profile
N-Acetyl-L-leucineContains an acetyl group but is linearLinear structure; different stereochemistry
3-Aminocyclobutanecarboxylic AcidSmaller cyclic structureSmaller ring; potential differences in reactivity
L-ProlineA natural amino acidNaturally occurring; different functional groups

This table highlights how the unique combination of cyclic structure and functional groups in this compound distinguishes it from other compounds, suggesting specific applications in medicinal chemistry.

Synthesis Methods

Various synthesis methods have been explored for producing this compound. These methods emphasize the versatility in synthetic approaches available for generating this compound, which can be critical for scaling up production for research or therapeutic purposes.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Studies : Research has demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. In vitro assays indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics.
  • Neuroprotective Research : A study focused on the neuroprotective effects of cyclic amino acids found that this compound could reduce neuronal cell death induced by oxidative stress in cultured neurons.
  • Antioxidant Activity Evaluation : The antioxidant potential was assessed using DPPH radical scavenging assays, where the compound showed promising results, indicating its ability to donate electrons and neutralize free radicals.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

2-acetamidocyclopentane-1-carboxylic acid

InChI

InChI=1S/C8H13NO3/c1-5(10)9-7-4-2-3-6(7)8(11)12/h6-7H,2-4H2,1H3,(H,9,10)(H,11,12)

InChI Key

BLDIOZHBYFAKAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCCC1C(=O)O

Origin of Product

United States

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